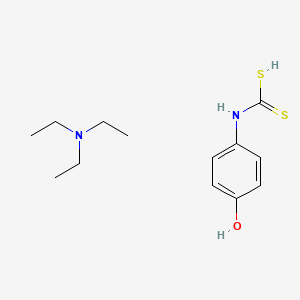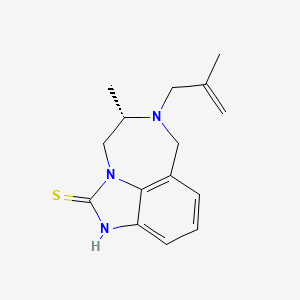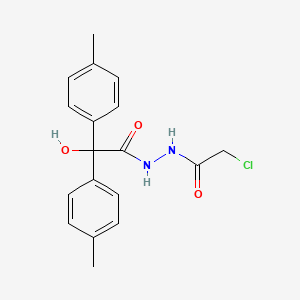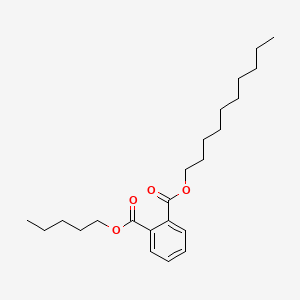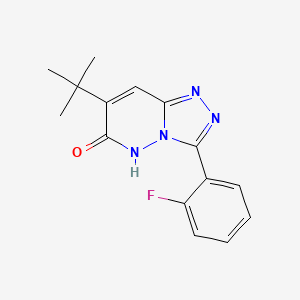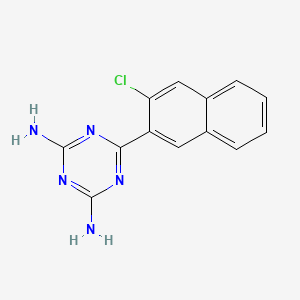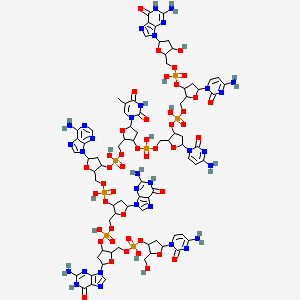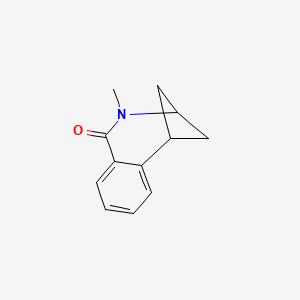
3,5-Methano-1H-2-benzazepin-1-one, 2,3,4,5-tetrahydro-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Methano-1H-2-benzazepin-1-one, 2,3,4,5-tetrahydro-2-methyl- is a complex organic compound belonging to the benzazepine family. Benzazepines are known for their diverse pharmacological activities, including anticonvulsant, anti-anxiety, and analgesic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Methano-1H-2-benzazepin-1-one, 2,3,4,5-tetrahydro-2-methyl- typically involves multiple steps:
Formation of the Benzazepine Core: The initial step often involves the cyclization of appropriate precursors to form the benzazepine core. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of the Methano Bridge: The methano bridge is introduced via a cycloaddition reaction, where a suitable diene reacts with the benzazepine core.
Hydrogenation: The tetrahydro structure is obtained by hydrogenating the benzazepine core under high pressure in the presence of a catalyst such as palladium on carbon.
Methylation: The final step involves the methylation of the compound, typically using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, converting ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methyl group, where nucleophiles like halides or amines replace the methyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Halides, amines, under basic conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. Their ability to interact with biological macromolecules makes them valuable in drug discovery.
Medicine
Medically, benzazepine derivatives are investigated for their anticonvulsant and anti-anxiety properties. They may serve as lead compounds for developing new therapeutic agents for neurological disorders .
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Methano-1H-2-benzazepin-1-one, 2,3,4,5-tetrahydro-2-methyl- involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately resulting in the observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one: Shares a similar core structure but lacks the methano bridge and methyl group.
2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine: Similar methano bridge but different substitution pattern.
6-Alkoxy-2H-1-benzazepin-2-one derivatives: Variations in the alkoxy group lead to different pharmacological profiles.
Uniqueness
The presence of the methano bridge and the specific substitution pattern in 3,5-Methano-1H-2-benzazepin-1-one, 2,3,4,5-tetrahydro-2-methyl- imparts unique chemical and biological properties. These structural features can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other benzazepine derivatives.
Properties
CAS No. |
104126-93-4 |
|---|---|
Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
9-methyl-9-azatricyclo[8.1.1.02,7]dodeca-2,4,6-trien-8-one |
InChI |
InChI=1S/C12H13NO/c1-13-9-6-8(7-9)10-4-2-3-5-11(10)12(13)14/h2-5,8-9H,6-7H2,1H3 |
InChI Key |
UYUHZEXZBVKXGA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CC(C2)C3=CC=CC=C3C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


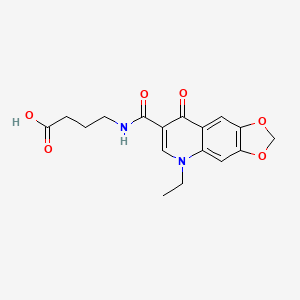
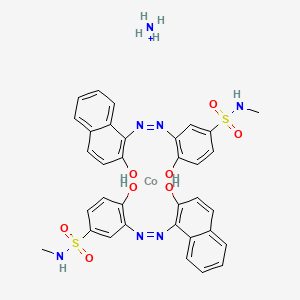
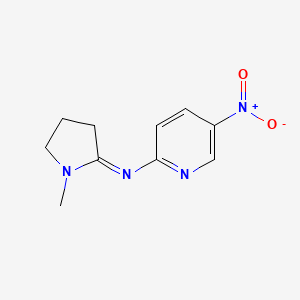
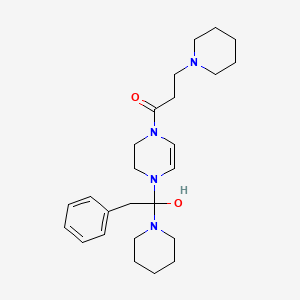
![11-ethyl-5,7-dithia-3,11-diazatricyclo[6.5.0.02,6]trideca-1(8),2(6),3-trien-4-amine;dihydrochloride](/img/structure/B12761514.png)

